

comparative analysis of GSK-5959 and OF-1

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Compound of Interest

Compound Name: GSK-5959

Cat. No.: B15568977

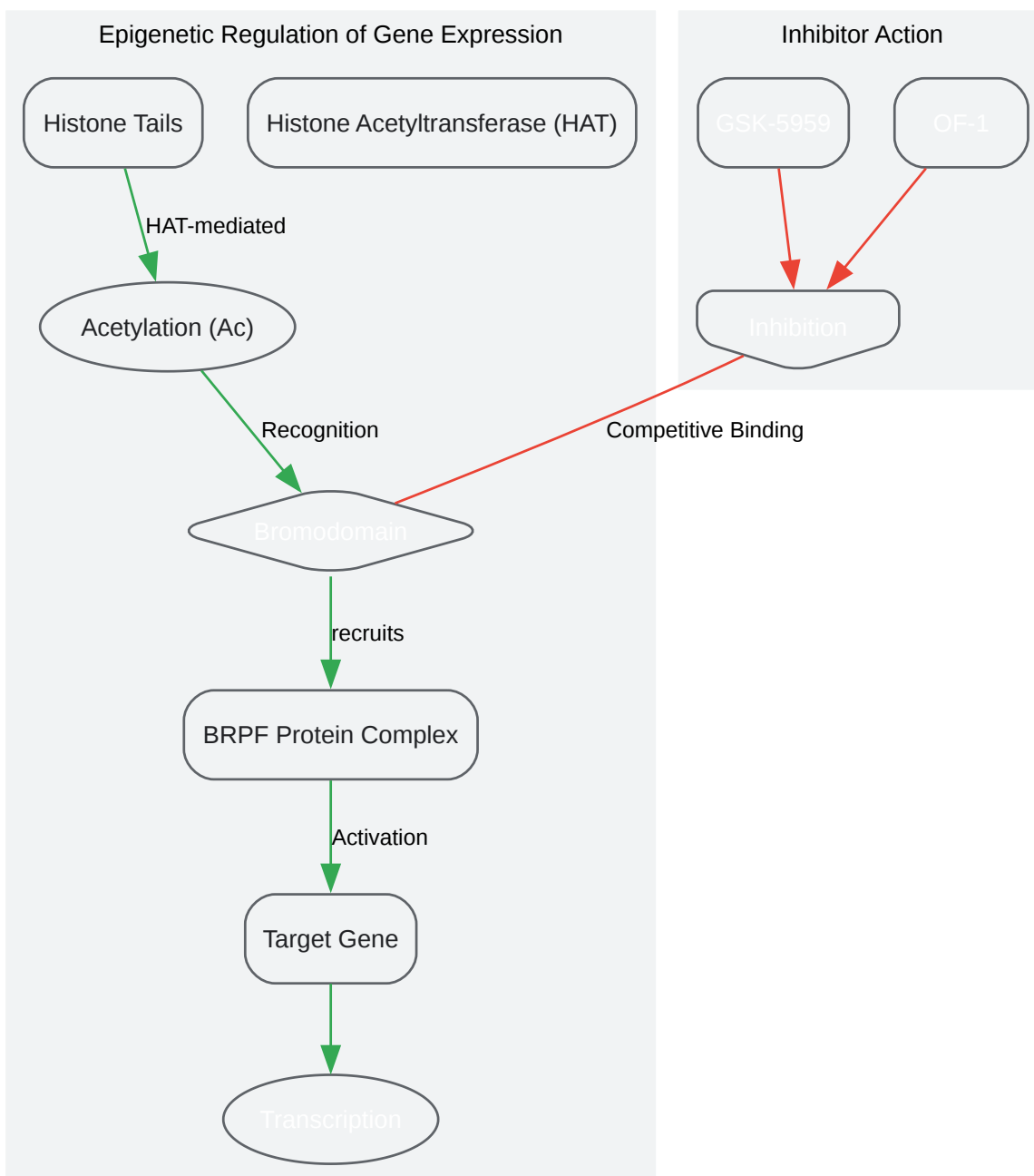
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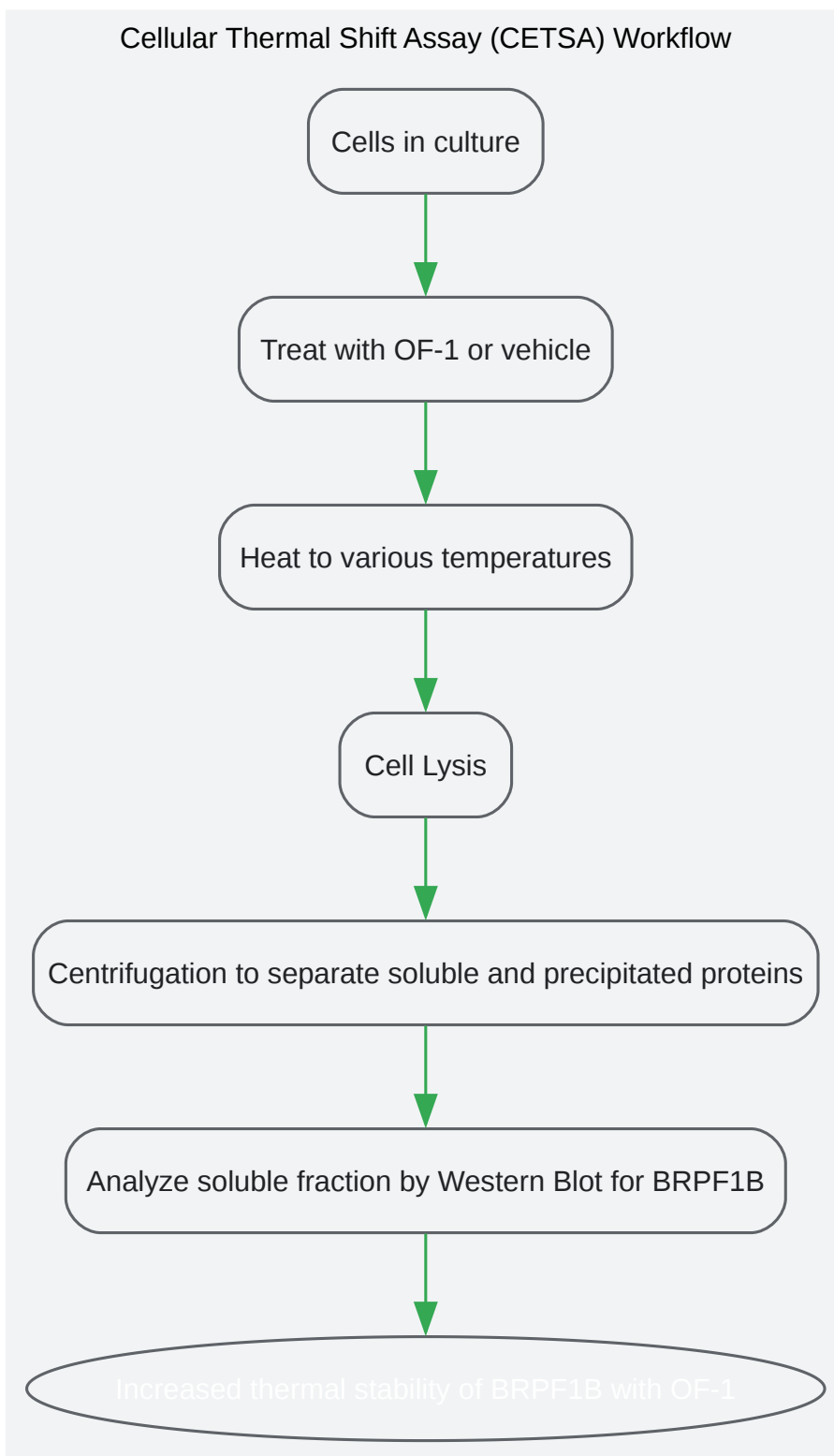
Mechanism of Action

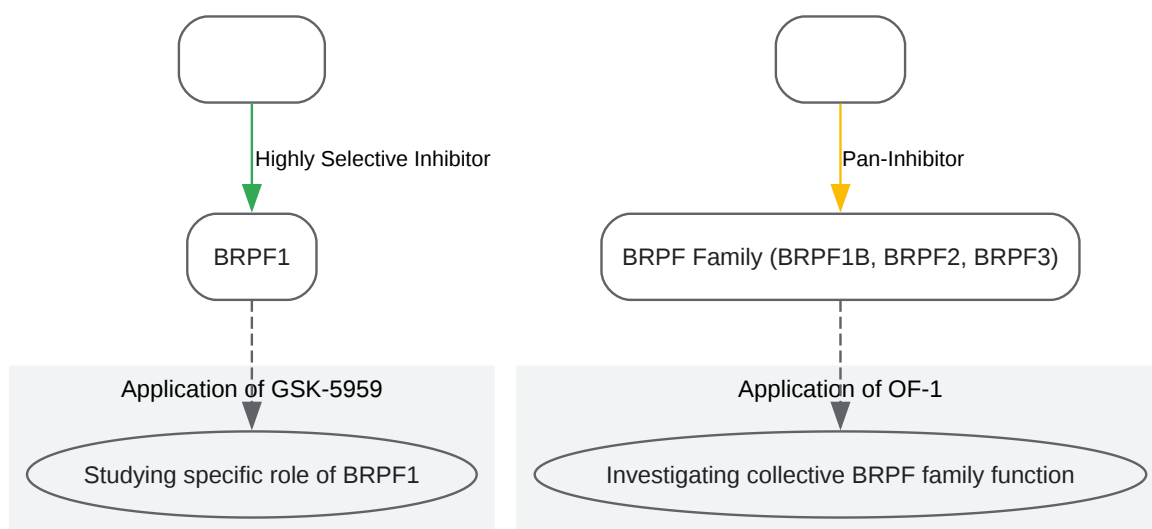
Both **GSK-5959** and OF-1 function by targeting bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene expression. By competitively binding to the acetyl-lysine binding pocket of bromodomains, these inhibitors disrupt the recruitment of chromatin-modifying complexes to specific gene loci, thereby modulating gene transcription.

GSK-5959 is highly selective for the bromodomain of BRPF1. BRPF1 is a scaffolding protein that plays a crucial role in the assembly of MYST histone acetyltransferase (HAT) complexes. By inhibiting BRPF1, **GSK-5959** can alter the expression of genes regulated by these complexes.

OF-1, in contrast, exhibits a broader inhibitory profile across the BRPF family, targeting the bromodomains of BRPF1B, BRPF2, and BRPF3. This pan-inhibitory activity makes it a useful tool for studying the collective roles of these related bromodomains.







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